Molecular Weight and Ligand Efficiency Advantage vs. Common Lead-Like 1,2,4-Oxadiazoles
With a molecular weight (MW) of 267.72 g/mol, this compound is significantly smaller than many lead-like 1,2,4-oxadiazole derivatives in the hNK1 antagonist series, where the most potent 'oxadiazole analog 22' has a MW exceeding 400 g/mol [1]. This smaller size offers a higher ligand efficiency (LE) potential, a critical parameter in fragment-based drug discovery for optimizing binding affinity per heavy atom . The presence of only 19 heavy atoms (C11H14ClN5O) makes it an attractive starting point for further functionalization without breaching the Rule-of-Five limits.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 267.72 |
| Comparator Or Baseline | Oxadiazole analog 22 (hNK1 antagonist lead): MW >400 |
| Quantified Difference | Target compound is >130 g/mol (approx. 32%) smaller than the comparator lead molecule |
| Conditions | Calculated from molecular formula C11H14ClN5O (Target) vs. representative structure of analog 22 from Young et al. 2007 |
Why This Matters
A 32% lower molecular weight while retaining a privileged heterocyclic scaffold makes this compound a superior option for projects prioritizing ligand efficiency and fragment growth strategies, directly impacting procurement decisions for early-stage drug discovery.
- [1] Young JR, Eid R, Turner C, et al. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007;17(19):5310-5315. Describes oxadiazole analog 22 with excellent hNK1 binding affinity and MW >400. View Source
